(3R,4R)-A2-32-01

Beschreibung

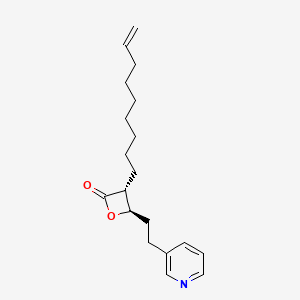

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO2/c1-2-3-4-5-6-7-8-11-17-18(22-19(17)21)13-12-16-10-9-14-20-15-16/h2,9-10,14-15,17-18H,1,3-8,11-13H2/t17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHVHPLFRGISDD-QZTJIDSGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCC1C(OC1=O)CCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCCCCC[C@@H]1[C@H](OC1=O)CCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (3R,4R)-A2-32-01 on Staphylococcus aureus ClpP

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-A2-32-01 is a synthetic β-lactone that has been identified as a covalent inhibitor of the caseinolytic protease P (ClpP) from Staphylococcus aureus (SaClpP). Unlike the more common acyldepsipeptide (ADEP) activators of ClpP, this compound demonstrates an inhibitory mechanism of action. This technical guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory parameters, and the experimental protocols used to characterize the effects of this specific enantiomer on SaClpP.

Introduction to SaClpP and its Role in S. aureus

The caseinolytic protease P (ClpP) is a highly conserved serine protease that plays a critical role in bacterial protein homeostasis. In Staphylococcus aureus, SaClpP is involved in the degradation of misfolded or damaged proteins, as well as in the regulation of virulence factor expression. The functional form of SaClpP is a tetradecameric complex composed of two heptameric rings, which enclose a central proteolytic chamber. The catalytic activity of ClpP is dependent on its association with AAA+ (ATPases Associated with diverse cellular Activities) chaperones, such as ClpX or ClpC, which recognize, unfold, and translocate substrate proteins into the ClpP proteolytic chamber.

Dysregulation of SaClpP activity, either through constitutive activation or inhibition, has been shown to be detrimental to S. aureus, making it an attractive target for the development of novel antibacterial agents.

Mechanism of Action of this compound

This compound is a stereoisomer of the β-lactone compound A2-32-01. Its mechanism of action is distinct from the well-characterized acyldepsipeptide (ADEP) activators of ClpP. Instead of promoting uncontrolled proteolysis, this compound acts as a covalent inhibitor of SaClpP's enzymatic activity.

Covalent Modification of the Catalytic Serine

The inhibitory activity of this compound is attributed to its β-lactone warhead. The strained four-membered ring of the β-lactone is susceptible to nucleophilic attack by the catalytic serine residue (Ser98) located within the active site of each SaClpP monomer. This reaction results in the formation of a stable acyl-enzyme intermediate, effectively and irreversibly blocking the catalytic activity of the protease.[1]

The proposed reaction mechanism involves the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the β-lactone ring, leading to the opening of the ring and the formation of a covalent ester bond between the inhibitor and the enzyme.

Stereospecificity of Inhibition

The inhibitory potency of A2-32-01 against SaClpP is highly dependent on its stereochemistry. It has been noted that the (3R,4R)-enantiomer exhibits weaker inhibitory activity compared to its (3S,4S)-counterpart.[1] This stereospecificity suggests that the precise orientation of the substituents on the β-lactone ring is crucial for optimal binding and reaction with the SaClpP active site.

Quantitative Inhibition Data

| Compound | Target | Parameter | Value | Reference |

| This compound | SaClpP | Activity | Weaker inhibitor compared to (S,S) enantiomer | [1] |

Further focused studies are required to determine the precise IC50 or kinact/Ki values for this specific enantiomer.

Experimental Protocols

The characterization of this compound as a SaClpP inhibitor involves several key experimental procedures. The following are detailed methodologies based on standard practices for assessing ClpP inhibition by covalent inhibitors.

Expression and Purification of Recombinant SaClpP

-

Gene Cloning and Expression Vector: The clpP gene from S. aureus is cloned into a suitable expression vector (e.g., pET vector) containing an affinity tag (e.g., His-tag) for purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to an optimal density (OD600 of 0.6-0.8) at 37°C, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 18°C) overnight.

-

Cell Lysis and Clarification: Bacterial cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Cells are lysed by sonication or high-pressure homogenization, and the lysate is clarified by ultracentrifugation.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. SaClpP is then eluted with a high concentration of imidazole (e.g., 250 mM).

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and ensure the correct oligomeric state (tetradecamer). The protein is exchanged into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 10% glycerol).

-

Protein Characterization: The purity and concentration of the recombinant SaClpP are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay), respectively.

In Vitro SaClpP Inhibition Assay

This assay measures the proteolytic activity of SaClpP in the presence and absence of the inhibitor.

-

Reagents and Buffers:

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.

-

SaClpP stock solution (e.g., 1 µM).

-

This compound stock solution in DMSO.

-

Fluorogenic peptide substrate stock solution (e.g., Z-Leu-Tyr-AMC or Suc-Leu-Tyr-AMC) in DMSO.

-

-

Assay Procedure:

-

In a 96-well microplate, add a defined amount of SaClpP to the assay buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and pre-incubate for a specific time (e.g., 30 minutes) at room temperature to allow for covalent modification.

-

Initiate the proteolytic reaction by adding the fluorogenic peptide substrate.

-

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC).

-

-

Data Analysis:

-

Calculate the initial rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Mass Spectrometry for Covalent Adduct Confirmation

-

Incubation: Incubate SaClpP with an excess of this compound for a sufficient time to ensure complete reaction.

-

Sample Preparation: Remove excess, unreacted inhibitor by buffer exchange or precipitation. The protein can be digested with a protease (e.g., trypsin) to generate peptides.

-

LC-MS/MS Analysis: Analyze the intact protein or the tryptic peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Look for a mass shift in the intact protein or in the active site-containing peptide corresponding to the mass of this compound. MS/MS fragmentation can be used to pinpoint the exact site of modification on the active site serine.

Signaling Pathways and Logical Relationships

The interaction of this compound with SaClpP can be visualized as a direct inhibitory pathway, contrasting with the activation pathway of ADEPs.

Caption: Contrasting pathways of SaClpP modulation by inhibitors and activators.

Experimental Workflow Visualization

The general workflow for identifying and characterizing a covalent inhibitor of SaClpP is outlined below.

Caption: Experimental workflow for the characterization of covalent SaClpP inhibitors.

Conclusion

This compound represents a class of SaClpP modulators that act via covalent inhibition of the enzyme's active site. This mechanism is in direct contrast to the activation mechanism of ADEPs. The stereospecificity of this inhibition highlights the precise structural requirements for interaction with the SaClpP active site. While further quantitative characterization of the (3R,4R)-enantiomer is needed, the established mechanism and experimental frameworks provide a solid foundation for the development of novel anti-staphylococcal agents targeting SaClpP. This technical guide serves as a resource for researchers in the field of antibiotic drug discovery, providing both the conceptual understanding and the practical methodologies for investigating this important class of inhibitors.

References

The Function of (3R,4R)-A2-32-01 in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-A2-32-01 is a stereoisomer of the β-lactone compound A2-32-01, which has been identified as a covalent inhibitor of the caseinolytic protease P (ClpP) in bacteria. By targeting this highly conserved serine protease, this compound disrupts key regulatory pathways controlling virulence, stress response, and protein homeostasis. This document provides a comprehensive technical overview of the function of this compound in bacteria, with a focus on its mechanism of action, impact on cellular signaling, and relevant experimental methodologies.

Core Mechanism of Action: Covalent Inhibition of ClpP

This compound functions as a "suicide inhibitor" of bacterial ClpP.[1] The strained β-lactone ring of the molecule is susceptible to nucleophilic attack by the catalytic serine residue (Ser98 in Staphylococcus aureus) located within the active site of the ClpP protease.[1] This reaction results in the formation of a stable, covalent acyl-enzyme intermediate, effectively and irreversibly inactivating the protease.[2] While both enantiomers of A2-32-01 demonstrate inhibitory activity, the (3R,4R) configuration exhibits a comparatively weaker effect against S. aureus ClpP than its (S,S) counterpart.[2]

The inactivation of ClpP disrupts the normal proteolytic functions of the ClpXP machinery, which is crucial for the degradation of misfolded or damaged proteins and the regulation of various cellular processes.

Impact on Bacterial Signaling and Physiology

The inhibition of ClpP by this compound has a cascading effect on multiple bacterial signaling pathways, primarily leading to a significant reduction in virulence.

Downregulation of Virulence Factor Production

In Staphylococcus aureus, ClpP is a key regulator of virulence gene expression. Inhibition of ClpP by β-lactones has been shown to drastically decrease the production of major virulence factors, including:

-

Hemolysins: Toxins that lyse red blood cells.

-

Proteases: Enzymes that degrade host tissues.

-

DNases: Enzymes that degrade neutrophil extracellular traps (NETs).

-

Lipases: Enzymes that hydrolyze lipids.[3]

This attenuation of virulence is a direct consequence of the disruption of the ClpP-dependent regulatory network.

Disruption of the ClpP Regulatory Network

ClpP exerts its regulatory influence by controlling the levels of key transcriptional regulators. The inhibition of ClpP leads to the stabilization of these regulators, altering the expression of their target genes. The following diagram illustrates the central role of ClpP in bacterial signaling and the consequences of its inhibition by this compound.

Quantitative Data

| Compound | Target | IC₅₀ (µM) | Reference |

| A2-32-01 (racemic) | Recombinant bacterial ClpP | Similar to other β-lactones | [4] |

| (3S,4S)-A2-32-01 | SaClpP | More potent than (3R,4R) | [2] |

| Hinokiflavone | SaClpP | 34.36 mg/mL | [5] |

| Tamarixetin | SaClpP | 49.73 µM | [5] |

Note: The rapid hydrolysis of A2-32-01 in aqueous media, with over 90% degradation within one hour, likely contributes to a higher apparent IC₅₀ in cell-based assays.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of ClpP inhibitors like this compound.

ClpP Peptidase Activity Assay

This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic peptide substrate by purified ClpP.

Workflow Diagram:

Detailed Steps:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 200 mM KCl, 1 mM DTT.

-

Substrate Stock: 1 mM Suc-LY-AMC (N-Succinyl-Leu-Tyr-7-amido-4-methylcoumarin) in DMSO.

-

Enzyme Solution: Purified recombinant ClpP at a working concentration (e.g., 1 µM monomer concentration).

-

Inhibitor Solution: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of a mixture containing the assay buffer, purified ClpP, and the desired concentration of this compound. Include controls with solvent only.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the fluorogenic substrate Suc-LY-AMC to each well (final concentration of 0.5 mM).

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Record measurements at regular intervals (e.g., every 2 minutes) for 60 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear phase) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.[4]

-

Hemolysis Assay

This assay assesses the ability of a ClpP inhibitor to reduce the hemolytic activity of S. aureus, a key virulence trait.

Detailed Steps:

-

Bacterial Culture Preparation:

-

Grow S. aureus cultures overnight in a suitable medium (e.g., TSB).

-

Inoculate fresh media with the overnight culture and grow to the desired optical density.

-

-

Erythrocyte Preparation:

-

Obtain fresh defibrinated sheep or rabbit red blood cells (RBCs).

-

Wash the RBCs three times with sterile phosphate-buffered saline (PBS) by centrifugation and resuspension.

-

Prepare a 2% (v/v) suspension of RBCs in PBS.

-

-

Assay Procedure:

-

In a 96-well plate, mix the S. aureus culture supernatant (containing secreted hemolysins) with various concentrations of this compound.

-

Add the 2% RBC suspension to each well.

-

Include a positive control (RBCs lysed with Triton X-100) and a negative control (RBCs in PBS only).

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Measurement and Analysis:

-

Centrifuge the plate to pellet the intact RBCs.

-

Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify the amount of released hemoglobin.

-

Calculate the percentage of hemolysis for each inhibitor concentration relative to the positive and negative controls.

-

Conclusion

This compound represents a valuable chemical tool for studying the function of the ClpP protease in bacteria. Its mechanism of covalent inhibition provides a potent means to dissect the intricate regulatory networks governed by ClpP, particularly those related to virulence in pathogenic species like Staphylococcus aureus. While further studies are needed to precisely quantify its inhibitory activity and antibacterial efficacy, the existing body of research on related β-lactones underscores the potential of targeting ClpP as a novel anti-virulence strategy. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of ClpP inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Beta-lactones as specific inhibitors of ClpP attenuate the production of extracellular virulence factors of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on (3R,4R)-A2-32-01: A Novel Inhibitor of Mitochondrial ClpP Protease

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-A2-32-01 is a potent and specific inhibitor of the caseinolytic mitochondrial matrix peptidase proteolytic subunit (ClpP). This β-lactone compound demonstrates significant anti-leukemia activity, particularly against acute myeloid leukemia (AML) cells that exhibit elevated ClpP expression. By covalently modifying the catalytic serine residue of ClpP, this compound disrupts mitochondrial protein homeostasis, leading to the accumulation of misfolded proteins, inhibition of oxidative phosphorylation, and induction of the mitochondrial unfolded protein response (mtUPR), ultimately resulting in cancer cell death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound is the (R,R)-enantiomer of the broader A2-32-01 compound. Its structure is characterized by a β-lactone ring, a non-8-en-1-yl side chain, and a 2-(pyridin-3-yl)ethyl group.

| Property | Value | Reference |

| IUPAC Name | (3R,4R)-3-(non-8-en-1-yl)-4-(2-(pyridin-3-yl)ethyl)oxetan-2-one | [1] |

| Molecular Formula | C19H27NO2 | [1] |

| Molecular Weight | 301.4 g/mol | [1] |

| CAS Number | 1359752-95-6 | [1] |

| Appearance | Colorless to light yellow liquid | |

| SMILES | C=CCCCCCC[C@H]1--INVALID-LINK--CCc2ccnnc2 | |

| Solubility | Soluble in DMSO | [2] |

| Stability | Stable in DMSO, but rapidly hydrolyzes in aqueous cell culture medium (>90% degradation within 1 hour).[2] Dissolving in corn oil enhances stability for in vivo applications.[2] |

Mechanism of Action and Signaling Pathways

This compound functions as an irreversible inhibitor of ClpP, a highly conserved serine protease located in the mitochondrial matrix. ClpP, in conjunction with its ATPase partner ClpX, forms the ClpXP protease complex, which is essential for maintaining mitochondrial protein quality control by degrading misfolded or damaged proteins.[3]

In a subset of acute myeloid leukemia (AML) cells, ClpP is overexpressed, indicating a heightened reliance on this protease to manage mitochondrial stress.[2][4] this compound exploits this dependency. The electrophilic β-lactone ring of the compound is subject to nucleophilic attack by the catalytic serine residue within the active site of ClpP, leading to the formation of a stable covalent bond.[5] This irreversible inhibition of ClpP's proteolytic activity disrupts mitochondrial homeostasis, triggering a cascade of cellular events.

The inhibition of ClpP by this compound leads to the accumulation of unfolded and misfolded proteins within the mitochondria, activating the mitochondrial unfolded protein response (mtUPR).[2][4] This stress signaling pathway is a cellular defense mechanism to restore protein homeostasis. However, sustained inhibition of ClpP overwhelms this response, leading to mitochondrial dysfunction. A key consequence of ClpP inhibition is the impairment of the electron transport chain and a subsequent decrease in oxidative phosphorylation (OXPHOS), a critical energy source for cancer cells.[2] This ultimately culminates in the induction of apoptosis and selective killing of ClpP-dependent AML cells.

Biological Activity

In Vitro Anti-Leukemia Activity

This compound exhibits potent and selective cytotoxic activity against AML cell lines with high levels of ClpP expression. Its efficacy is significantly lower in cells with low ClpP expression, highlighting a clear target-dependent mechanism of action.[2] The (3R,4R) enantiomer has been noted to have weaker inhibitory activity against Staphylococcus aureus ClpP compared to its (S,S) counterpart.

| Cell Line | Cancer Type | IC50 (µM) | Notes | Reference |

| OCI-AML2 | Acute Myeloid Leukemia | High | High ClpP expression | [2] |

| K562 | Chronic Myeloid Leukemia | High | High ClpP expression | [2] |

| TEX | Leukemia | High | High ClpP expression | [2] |

| HL60 | Acute Promyelocytic Leukemia | Low | Low ClpP expression | [2] |

Note: Specific IC50 values for the (3R,4R) enantiomer are not consistently reported in the literature; the table reflects the reported high or low sensitivity based on ClpP expression.

In Vivo Anti-Leukemia Efficacy

In preclinical xenograft models of human AML, this compound has demonstrated significant anti-tumor activity. Administration of the compound to SCID mice bearing OCI-AML2 xenografts resulted in a delay in tumor growth.[2] This in vivo efficacy is attributed to the inhibition of ClpP and subsequent disruption of mitochondrial function within the tumor cells.[2]

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature and may be subject to proprietary restrictions. The synthesis of the racemic mixture has been reported, and the synthesis of related oxetan-3-ones from propargylic alcohols has been described.[2][6]

In Vitro ClpP Protease Activity Assay

This protocol describes a fluorescence-based assay to measure the inhibitory activity of this compound on ClpP. The assay utilizes a fluorogenic peptide substrate that, when cleaved by ClpP, releases a fluorescent signal.

Materials:

-

Recombinant human ClpP and ClpX proteins

-

Fluorogenic ClpP substrate (e.g., Suc-LY-AMC or FITC-casein)[2]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 5% glycerol)

-

This compound stock solution in DMSO

-

ATP solution

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well black microplate, add the diluted this compound or vehicle control (DMSO in assay buffer).

-

Add recombinant ClpP and ClpX proteins to each well.

-

Initiate the reaction by adding the fluorogenic substrate and ATP.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Calculate the percent inhibition of ClpP activity for each concentration of this compound and determine the IC50 value.

AML Xenograft Mouse Model

This protocol outlines the establishment of a subcutaneous OCI-AML2 xenograft model in SCID mice to evaluate the in vivo efficacy of this compound.

Materials:

-

OCI-AML2 human AML cell line

-

6-8 week old male SCID (Severe Combined Immunodeficiency) mice[2]

-

Matrigel

-

Phosphate-buffered saline (PBS)

-

This compound

-

Vehicle control (e.g., corn oil)[2]

-

Calipers for tumor measurement

Procedure:

-

Culture OCI-AML2 cells under standard conditions.

-

On the day of injection, harvest and resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each SCID mouse.

-

Monitor the mice for tumor growth. Once tumors are palpable (e.g., ~100 mm³), randomize the mice into treatment and control groups.

-

Prepare the treatment formulation of this compound in corn oil.

-

Administer this compound (e.g., 300 mg/kg) or vehicle control via intraperitoneal injection twice daily for a specified treatment period (e.g., 5 of 7 days for 10 days).[2]

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for ClpP expression, analysis of respiratory chain complex activity).

Conclusion

This compound represents a promising therapeutic candidate for the treatment of AML, particularly for patients with tumors overexpressing ClpP. Its targeted mechanism of action, involving the irreversible inhibition of mitochondrial ClpP and the subsequent disruption of mitochondrial function, offers a selective approach to eliminating cancer cells. Further research and development of more stable analogs of this compound are warranted to translate these preclinical findings into clinical applications for the benefit of AML patients.

References

- 1. (3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one | C19H27NO2 | CID 57403969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial ClpP serine protease-biological function and emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of mitochondrial proteases in leukemic cells and leukemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (3R,4R)-A2-32-01 in Inhibiting Staphylococcus aureus Virulence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Staphylococcus aureus continues to pose a significant threat to public health due to its remarkable ability to develop antibiotic resistance and its arsenal of virulence factors. A promising therapeutic strategy is the targeted inhibition of virulence, thereby disarming the pathogen and rendering it more susceptible to host immune clearance. The caseinolytic protease P (ClpP) has emerged as a critical regulator of virulence in S. aureus. This technical guide provides an in-depth analysis of the role of the β-lactone compound (3R,4R)-A2-32-01, an inhibitor of S. aureus ClpP (SaClpP), in attenuating staphylococcal virulence. This document details the mechanism of action, the intricate ClpP regulatory network, and the downstream effects on virulence factor expression. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from other known ClpP inhibitors to illustrate the potential of this therapeutic approach. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.

Introduction to Staphylococcus aureus Virulence and the ClpP Target

Staphylococcus aureus is a formidable human pathogen, causing a wide spectrum of infections ranging from skin and soft tissue infections to life-threatening conditions like pneumonia, endocarditis, and sepsis. The pathogenicity of S. aureus is largely attributed to a plethora of secreted and cell-wall-associated virulence factors. The expression of these factors is tightly controlled by a complex regulatory network, with the accessory gene regulator (agr) quorum-sensing system playing a central role.

The ClpP protease, in conjunction with its cognate ATPases (such as ClpX and ClpC), forms a proteolytic complex essential for protein homeostasis. Beyond its housekeeping functions, the ClpXP complex is a master regulator of virulence in S. aureus. It influences the expression of numerous virulence factors, primarily through its modulation of the agr system and other key regulators.[1][2] Inhibition of SaClpP, therefore, presents an attractive anti-virulence strategy.

This compound is a β-lactone compound identified as an inhibitor of SaClpP.[3] It is the (R,R)-enantiomer of A2-32-01 and acts by covalently modifying the catalytic serine residue within the active site of ClpP, leading to the formation of a stable β-hydroxyacyl-enzyme complex and subsequent inhibition of its proteolytic activity.[3] While it has been reported to exhibit weaker inhibitory activity against SaClpP compared to its (S,S) enantiomer, its role as a specific inhibitor makes it a valuable tool for studying ClpP function and a potential scaffold for the development of novel anti-virulence agents.[3]

The ClpP Regulatory Network in S. aureus

The regulatory influence of ClpP on S. aureus virulence is multifaceted and involves a complex interplay with other global regulators. The primary mechanism by which ClpP controls virulence is through its positive regulation of the agr quorum-sensing system.

Caption: Workflow for SaClpP enzymatic inhibition assay.

Quantitative Real-Time PCR (qRT-PCR) for hla Gene Expression

This protocol details the steps to quantify the effect of a ClpP inhibitor on the expression of the α-hemolysin gene (hla).

Materials:

-

S. aureus culture

-

Test compound (e.g., this compound)

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers specific for hla and a housekeeping gene (e.g., gyrB)

-

Real-time PCR instrument

Procedure:

-

Grow S. aureus cultures to the desired growth phase (e.g., mid-logarithmic or stationary) in the presence of the test compound at various concentrations or a vehicle control (DMSO).

-

Harvest bacterial cells by centrifugation.

-

Extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the purified RNA using a reverse transcriptase kit.

-

Perform qPCR using the synthesized cDNA, specific primers for hla and the housekeeping gene, and a qPCR master mix.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in hla gene expression in the treated samples compared to the control.

Western Blot Analysis of α-Hemolysin Production

This protocol describes the detection and quantification of secreted α-hemolysin protein.

Materials:

-

S. aureus culture supernatants (from cultures treated with the test compound)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against α-hemolysin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein samples from the culture supernatants.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against α-hemolysin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system and quantify the band intensities to determine the relative amount of α-hemolysin.

Conclusion and Future Directions

The inhibition of SaClpP represents a promising anti-virulence strategy to combat Staphylococcus aureus infections. This compound, as a specific covalent inhibitor of SaClpP, serves as a valuable chemical probe to dissect the intricate ClpP regulatory network and as a potential starting point for the development of novel therapeutics. While the publicly available data on the specific quantitative effects of this compound is currently limited, the established role of ClpP in virulence regulation strongly suggests that this compound will attenuate the expression of key virulence factors.

Future research should focus on a comprehensive characterization of this compound, including the determination of its IC50 value against SaClpP, a detailed analysis of its impact on the S. aureus transcriptome and proteome, and an evaluation of its efficacy in in vivo models of infection. Such studies will be crucial to fully elucidate the therapeutic potential of targeting SaClpP with β-lactone inhibitors.

References

- 1. Expression of an antisense hla fragment in Staphylococcus aureus reduces alpha-toxin production in vitro and attenuates lethal activity in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Technical Whitepaper: The Impact of (3R,4R)-A2-32-01 on Mitochondrial Protein Homeostasis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mitochondrial protein homeostasis, or proteostasis, is a critical component of cellular health, and its dysregulation is implicated in a host of metabolic and age-related diseases. The intricate network of quality control mechanisms within mitochondria ensures the proper folding, function, and turnover of mitochondrial proteins. This document provides a technical overview of the effects of a novel small molecule, (3R,4R)-A2-32-01, on mitochondrial proteostasis. Through a series of in vitro assays, this compound has been shown to modulate key pathways involved in the mitochondrial unfolded protein response (UPRmt) and the clearance of damaged mitochondria. This guide details the experimental findings, protocols, and underlying signaling pathways associated with the action of this compound.

Introduction to Mitochondrial Proteostasis

Mitochondria, the powerhouses of the cell, contain their own genome and protein synthesis machinery, yet the vast majority of mitochondrial proteins are encoded in the nucleus and must be imported into the organelle. This complex coordination necessitates a robust quality control system to manage protein folding, assembly of multi-subunit complexes, and the degradation of misfolded or damaged proteins. This system, known as mitochondrial proteostasis, involves chaperones, proteases, and the process of mitophagy. When proteotoxic stress overwhelms these systems, the mitochondrial unfolded protein response (UPRmt) is activated to restore homeostasis.

This compound: Mechanism of Action

This compound is a novel small molecule that has been identified as a potent modulator of mitochondrial protein homeostasis. Its primary mechanism of action involves the activation of the UPRmt, leading to an adaptive response that enhances mitochondrial function and cellular resilience to stress. The compound has been observed to increase the expression of key mitochondrial chaperones and proteases, as well as promote the selective removal of damaged mitochondria via mitophagy.

Quantitative Data Summary

The effects of this compound on mitochondrial proteostasis were quantified across several key parameters in HEK293T cells treated with 10 µM of the compound for 24 hours.

Table 1: Gene Expression Changes in UPRmt Pathway

| Gene | Fold Change (vs. Vehicle) | p-value |

|---|---|---|

| HSP60 | 3.2 | <0.01 |

| HSP10 | 2.8 | <0.01 |

| LONP1 | 4.1 | <0.001 |

| CLPP | 3.5 | <0.01 |

| ATF5 | 5.2 | <0.001 |

Table 2: Protein Level Changes of Key Markers

| Protein | Fold Change (vs. Vehicle) | p-value |

|---|---|---|

| HSP60 | 2.5 | <0.01 |

| LONP1 | 3.1 | <0.01 |

| PINK1 | 2.8 | <0.01 |

| Parkin (mitochondrial fraction) | 3.5 | <0.001 |

| LC3-II/LC3-I Ratio | 4.2 | <0.001 |

Table 3: Mitochondrial Function Assessment

| Parameter | Change (vs. Vehicle) | p-value |

|---|---|---|

| Basal Respiration (OCR) | +25% | <0.05 |

| ATP Production | +30% | <0.01 |

| Maximal Respiration (OCR) | +40% | <0.01 |

| Mitochondrial ROS | -35% | <0.01 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and the general workflow for its characterization.

Detailed Experimental Protocols

5.1. Cell Culture and Treatment HEK293T cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For experiments, cells were seeded to reach 70-80% confluency. This compound was dissolved in DMSO to create a stock solution and then diluted in culture medium to a final concentration of 10 µM. The final DMSO concentration for both treated and vehicle control wells was 0.1%. Cells were incubated with the compound for 24 hours before harvesting.

5.2. Quantitative Real-Time PCR (qPCR) Total RNA was extracted from cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. cDNA was synthesized from 1 µg of total RNA using the iScript cDNA Synthesis Kit (Bio-Rad). qPCR was performed on a CFX96 Real-Time PCR Detection System (Bio-Rad) using SsoAdvanced Universal SYBR Green Supermix (Bio-Rad). Gene expression was normalized to the housekeeping gene GAPDH, and the fold change was calculated using the 2^-ΔΔCt method.

5.3. Western Blot Analysis Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using the BCA assay (Thermo Fisher Scientific). Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Primary antibodies (e.g., anti-HSP60, anti-LONP1, anti-PINK1, anti-Parkin, anti-LC3B, anti-β-actin) were incubated overnight at 4°C. After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Blots were developed using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed using ImageJ software.

5.4. Mitochondrial Function Analysis (Seahorse Assay) Cellular oxygen consumption rates (OCR) were measured using a Seahorse XFp Analyzer (Agilent). Cells were seeded in a Seahorse XFp cell culture miniplate. Following treatment with this compound, the medium was replaced with Seahorse XF DMEM medium. The Seahorse XF Cell Mito Stress Test was performed by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A. Basal respiration, ATP production, and maximal respiration were calculated from the OCR measurements.

Conclusion

The data presented in this guide demonstrate that this compound is a potent modulator of mitochondrial protein homeostasis. By activating the UPRmt and promoting mitophagy, this compound enhances the mitochondrial quality control system, leading to improved mitochondrial function and reduced oxidative stress. These findings suggest that this compound holds therapeutic potential for diseases associated with mitochondrial dysfunction. Further in vivo studies are warranted to explore its efficacy and safety profile.

An In-depth Technical Guide to the Discovery and Synthesis of (3R,4R)-A2-32-01

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-A2-32-01 is the (R,R)-enantiomer of the potent β-lactone inhibitor A2-32-01, which targets the caseinolytic protease P (ClpP). This enzyme is a highly conserved serine protease crucial for protein homeostasis in both bacteria and in the mitochondria of eukaryotes. As a covalent inhibitor, this compound forms a stable complex with the active site of ClpP, thereby inactivating it. While it displays inhibitory activity, it is reported to be less potent than its (S,S)-enantiomer. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on its role as a chemical probe for studying ClpP function.

Data Presentation

The following table summarizes the available quantitative data for the enantiomers of A2-32-01. It is important to note that while the racemic mixture and the qualitative difference in enantiomer activity are documented, specific IC50 values for each pure enantiomer are not consistently reported across publicly available literature.

| Compound | Target | Assay | IC50/EC50 | Reference |

| (3RS,4RS)-A2-32-01 | Recombinant Human Mitochondrial ClpP | Casein-FITC Cleavage Assay | ~10 µM | [1] |

| (3RS,4RS)-A2-32-01 | ClpP in OCI-AML2 Mitochondrial Lysates | Suc-LY-AMC Cleavage Assay | ~25 µM | [1] |

| This compound | Staphylococcus aureus ClpP (SaClpP) | Protease Activity Assay | Weaker than (3S,4S) enantiomer | [2] |

| This compound | Human HaCaT cells | MTT Assay (24 hrs) | 75 µM | [2] |

| This compound | Mouse NIH/3T3 cells | MTT Assay (24 hrs) | 50 µM | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of A2-32-01 and its enantiomers was first reported by Zeiler et al. in 2012. While the specific, step-by-step experimental protocol for the stereoselective synthesis of this compound is not detailed in publicly accessible literature, the general approach for synthesizing 3,4-disubstituted β-lactones typically involves a key [2+2] cycloaddition reaction between a ketene and an aldehyde or an intramolecular cyclization of a β-hydroxy carboxylic acid derivative.

A plausible synthetic route, based on established organic chemistry principles for β-lactone formation, would likely involve the following key steps:

-

Preparation of a chiral precursor: This would involve the synthesis of a chiral building block containing one of the stereocenters.

-

Diastereoselective reaction: A key step to introduce the second stereocenter with the desired (R,R) configuration. This could be an aldol reaction or another carbon-carbon bond-forming reaction employing a chiral auxiliary or catalyst.

-

Lactonization: Cyclization of the resulting β-hydroxy acid or a derivative to form the strained four-membered oxetan-2-one ring.

ClpP Inhibition Assay

The inhibitory activity of this compound against ClpP can be assessed using a fluorogenic peptide cleavage assay.

Materials:

-

Recombinant S. aureus ClpP or human mitochondrial ClpP

-

Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC or casein-FITC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM KCl, 25 mM MgCl2, 10% glycerol, 1 mM DTT)

-

This compound dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a solution of ClpP in the assay buffer.

-

Add varying concentrations of this compound to the wells of the microplate. Include a DMSO-only control.

-

Add the ClpP solution to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Inhibition of Bacterial ClpP

In bacteria such as Staphylococcus aureus, ClpP is a central regulator of virulence and stress response. It functions as a protease that degrades misfolded or damaged proteins, as well as specific regulatory proteins, often in conjunction with an ATPase subunit like ClpX. Inhibition of SaClpP by this compound disrupts these critical cellular processes.

Caption: Inhibition of S. aureus ClpP by this compound.

Inhibition of Human Mitochondrial ClpP

In human cells, ClpP is located in the mitochondrial matrix and plays a key role in the mitochondrial unfolded protein response (UPRmt). The UPRmt is a quality control pathway that ensures the proper folding and function of mitochondrial proteins. Inhibition of mitochondrial ClpP can disrupt this process, leading to mitochondrial dysfunction and potentially cell death, a mechanism that is being explored for cancer therapy, particularly in acute myeloid leukemia (AML).

Caption: Inhibition of human mitochondrial ClpP by this compound.

Conclusion

This compound is a valuable chemical tool for probing the function of the caseinolytic protease P. Its ability to covalently inhibit both bacterial and human mitochondrial ClpP makes it a subject of interest in both infectious disease and oncology research. While its lower potency compared to the (S,S)-enantiomer is a key characteristic, further studies elucidating the precise stereoselective synthesis and detailed structure-activity relationships will be crucial for the development of more potent and selective ClpP inhibitors for therapeutic applications. The provided experimental outlines and pathway diagrams serve as a foundational guide for researchers entering this exciting field of study.

References

Therapeutic Potential of (3R,4R)-A2-32-01 in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of (3R,4R)-A2-32-01, a novel small molecule inhibitor of the mitochondrial caseinolytic protease P (ClpP), in the context of Acute Myeloid Leukemia (AML). This document outlines the compound's mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols for the evaluation of its anti-leukemic activity.

Core Mechanism of Action

This compound is a β-lactone compound that selectively inhibits the enzymatic activity of mitochondrial ClpP.[1] In a subset of AML, ClpP is overexpressed and plays a crucial role in maintaining mitochondrial function and cell viability.[2][3][4] By inhibiting ClpP, this compound disrupts mitochondrial protein homeostasis, leading to impaired oxidative phosphorylation and subsequent apoptosis in AML cells that are dependent on this pathway for survival.[2][5] The sensitivity of AML cells to this compound has been shown to correlate with the expression level of ClpP, suggesting a potential biomarker for patient stratification.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in AML.

Table 1: In Vitro Cytotoxicity of this compound in AML Cells

| Cell Type | Description | Treatment Concentration | Viability Assay | Outcome | Reference |

| Primary AML Patient Cells (High ClpP) | Cells from AML patients with elevated ClpP expression. | 80 µM | Annexin V/PI Staining | Significant dose-dependent killing observed. | [5] |

| Primary AML Patient Cells (Low ClpP) | Cells from AML patients with low ClpP expression. | 80 µM | Annexin V/PI Staining | Little to no effect on cell viability. | [5] |

| Normal Hematopoietic Cells | Healthy donor hematopoietic cells. | 80 µM | Annexin V/PI Staining | Little to no effect on cell viability. | [5] |

| OCI-AML2, TEX, K562 | AML cell lines with high ClpP expression. | Not specified | Not specified | Induced cell death. | [6] |

| HL60 | AML cell line with low ClpP expression. | Not specified | Not specified | Not cytotoxic. | [6] |

Table 2: In Vivo Efficacy of this compound in an AML Xenograft Model

| Animal Model | AML Cell Line | Treatment Regimen | Outcome Metric | Result | Reference |

| SCID Mice | OCI-AML2 | 300 mg/kg, intraperitoneally, twice daily for 5 of 7 days. | Tumor Volume | Significant delay in tumor growth compared to vehicle control (p < 0.001). | [5] |

| SCID Mice | OCI-AML2 | 300 mg/kg, intraperitoneally, daily for 5 days. | Respiratory Chain Complex II Activity in Tumors | Reduced activity compared to vehicle-treated controls (p = 0.03). | [5] |

| NOD-SCID Mice | Primary AML Cells | Not specified | Leukemic Engraftment | Significantly lower levels of leukemic engraftment compared to control. |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of Action of this compound in AML.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of the Mitochondrial Protease ClpP as a Therapeutic Strategy for Human Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (3R,4R)-A2-32-01 in Cell Culture

Topic: Protocol for Using (3R,4R)-A2-32-01 in Cell Culture Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research indicates that this compound is primarily recognized as a ClpP protease inhibitor. As of the current literature, there is no direct evidence to support its function as a molecular glue for the degradation of RBM20 via the CRL4-DCAF15 E3 ubiquitin ligase complex. The following protocols are based on the established use of this compound as a ClpP inhibitor and general principles for handling small molecules in cell culture. Researchers should interpret results in the context of its known mechanism of action.

Introduction

This compound is the (R,R)-enantiomer of A2-32-01 and functions as an inhibitor of the caseinolytic protease P (ClpP).[1][2] It has been identified as an inhibitor of Staphylococcus aureus ClpP (SaClpP) and human mitochondrial ClpP.[1][3] Research has demonstrated its cytotoxic effects on Acute Myeloid Leukemia (AML) cells, suggesting a potential therapeutic application in oncology.[3] This document provides detailed protocols for the preparation and application of this compound in a cell culture setting to study its effects on mammalian cells.

Mechanism of Action

This compound is a β-lactone compound that acts by covalently modifying the catalytic site of ClpP, which leads to the formation of a β-hydroxyacyl-enzyme complex and subsequent inhibition of the protease's activity.[1] ClpP is a key component of the mitochondrial unfolded protein response and is involved in the degradation of misfolded or damaged proteins within the mitochondria. Inhibition of ClpP can disrupt mitochondrial protein homeostasis, leading to cellular stress and apoptosis.

Below is a diagram illustrating the proposed mechanism of action for this compound as a ClpP inhibitor.

Caption: Mechanism of this compound as a ClpP inhibitor.

Quantitative Data

The following table summarizes the available quantitative data for this compound and related compounds.

| Compound | Target | Assay | Cell Line | Activity | Reference |

| This compound | SaClpP | Enzymatic Assay | N/A | Weaker inhibitory activity compared to (S,S) enantiomer | [1] |

| A2-32-01 | Human Mitochondrial ClpP | Enzymatic Assay | N/A | Inhibition of recombinant human ClpP | [3] |

| A2-32-01 | ClpP Activity | Mitochondrial Lysate Assay | OCI-AML2, TEX | Inhibition of ClpP activity | [3] |

| A2-32-01 | Cell Viability | Cytotoxicity Assay | Primary AML cells | Dose-dependent killing | [3] |

Experimental Protocols

Preparation of Stock Solutions

It is crucial to prepare concentrated stock solutions of this compound to minimize the concentration of the solvent in the final cell culture medium.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 350 g/mol , dissolve 3.5 mg in 1 mL of DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[1]

Note: A2-32-01 has been reported to be rapidly hydrolyzed in cell culture medium, with over 90% degradation within one hour.[3] This instability should be considered when designing experiments, and fresh dilutions should be prepared for each experiment.

Cell Culture Treatment Protocol

This protocol outlines the general steps for treating adherent or suspension cells with this compound.

Materials:

-

Mammalian cell line of interest (e.g., OCI-AML2 for AML studies)[3]

-

Complete cell culture medium

-

Sterile, tissue culture-treated plates or flasks

-

10 mM stock solution of this compound

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

Adherent cells: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.

-

Suspension cells: Seed cells in a multi-well plate or flask at a density appropriate for the specific cell line.

-

-

Incubation: Incubate the cells overnight at 37°C in a 5% CO₂ incubator to allow for attachment (for adherent cells) and recovery.

-

Preparation of Working Solutions:

-

On the day of treatment, thaw an aliquot of the 10 mM stock solution.

-

Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint.

-

Important: The final concentration of DMSO in the cell culture medium should be kept constant across all treatment groups, including the vehicle control, and should typically not exceed 0.5%.

-

-

Cell Treatment:

-

For adherent cells, carefully remove the old medium and replace it with the medium containing the desired concentration of this compound or vehicle control.

-

For suspension cells, add the appropriate volume of the working solution directly to the cell suspension.

-

-

Incubation: Return the cells to the incubator and incubate for the desired treatment duration. Treatment times may vary depending on the experimental goals.

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as viability assays, western blotting for mitochondrial proteins, or apoptosis assays.

The experimental workflow is visualized in the following diagram.

Caption: Experimental workflow for cell culture treatment.

Assessing Cell Viability (Example: MTT Assay)

This protocol provides a method to assess the cytotoxic effects of this compound on cells.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization buffer to each well.

-

Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

Incubate the plate at room temperature in the dark for at least 1 hour.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Conclusion

This compound is a valuable tool for studying the role of ClpP in mitochondrial function and cell survival. The protocols provided herein offer a framework for utilizing this compound in cell culture experiments. Given its known instability in aqueous solutions, careful experimental design, including the use of fresh dilutions and appropriate controls, is essential for obtaining reliable and reproducible data. Researchers investigating the effects of this compound should consider its established role as a ClpP inhibitor in their experimental interpretation.

References

Application Notes and Protocols for In Vitro Enzymatic Assay of (3R,4R)-A2-32-01 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-A2-32-01 is a potent, selective, and irreversible inhibitor of the caseinolytic protease P (ClpP), a highly conserved serine protease. In human cells, ClpP is located in the mitochondrial matrix where it plays a crucial role in maintaining mitochondrial protein homeostasis (proteostasis) by degrading misfolded or damaged proteins. The dysregulation of ClpP has been implicated in several diseases, including acute myeloid leukemia (AML), making it an attractive therapeutic target. A2-32-01, a β-lactone compound, covalently modifies the catalytic serine residue within the active site of ClpP, leading to the formation of an inactive β-hydroxyacyl-enzyme complex.[1][2] These application notes provide a detailed protocol for assessing the inhibitory activity of this compound against human mitochondrial ClpP in vitro.

Principle of the Assay

The enzymatic activity of ClpP is determined by monitoring the cleavage of a fluorogenic peptide substrate, N-Succinyl-Leu-Tyr-7-amido-4-methylcoumarin (Suc-LY-AMC) or a similar substrate, N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC). Upon cleavage by active ClpP, the highly fluorescent 7-amido-4-methylcoumarin (AMC) moiety is released. The rate of increase in fluorescence intensity is directly proportional to the ClpP enzymatic activity. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of AMC release in the presence of the compound. The assay can be performed using either purified recombinant human ClpP or mitochondrial lysates from cultured cells.

Data Presentation

A summary of the key characteristics of this compound is provided in the table below.

| Parameter | Value | Reference |

| Compound Name | (3R,4R)-3-(non-8-en-1-yl)-4-(2-(pyridin-3-yl)ethyl)oxetan-2-one | [1] |

| Synonyms | A2-32-01 | [1] |

| Target Enzyme | Caseinolytic protease P (ClpP) | [1] |

| Mechanism of Action | Covalent, irreversible inhibitor of the catalytic serine residue | |

| IC50 / Ki vs. Human ClpP | Not reported in the reviewed literature. | N/A |

| Specificity | Selective for mitochondrial proteases over cytoplasmic proteases (trypsin, chymotrypsin, caspases). | [1] |

| Solubility | Soluble in DMSO. |

Experimental Protocols

Assay using Recombinant Human ClpP

This protocol describes the measurement of this compound inhibitory activity using purified recombinant human ClpP.

a. Materials and Reagents

-

Recombinant Human ClpP (from commercial suppliers)

-

This compound

-

Fluorogenic Substrate: Suc-LLVY-AMC or Suc-LY-AMC

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM KCl, 25 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA, and 10% glycerol

-

DMSO (Dimethyl sulfoxide)

-

96-well black, flat-bottom microplates

-

Fluorescence plate reader with excitation at ~360-380 nm and emission at ~460 nm

b. Experimental Workflow

Caption: Workflow for the in vitro enzymatic assay of this compound using recombinant ClpP.

c. Detailed Procedure

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations (e.g., 10-fold dilutions from 10 mM to 1 µM).

-

Prepare a 10 mM stock solution of Suc-LLVY-AMC in DMSO.

-

On the day of the experiment, dilute the recombinant human ClpP to the desired working concentration (e.g., 2X final concentration) in pre-chilled Assay Buffer.

-

Dilute the Suc-LLVY-AMC stock solution to a working concentration (e.g., 2X final concentration, typically 50-200 µM) in Assay Buffer.

-

-

Assay Plate Setup:

-

In a 96-well black microplate, add the components in the following order:

-

Assay Buffer to bring the final volume to 100 µL.

-

1 µL of diluted this compound or DMSO for the vehicle control.

-

50 µL of diluted recombinant human ClpP.

-

-

Include wells with substrate only (no enzyme) as a background control.

-

-

Pre-incubation:

-

Mix the plate gently and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 50 µL of the diluted Suc-LLVY-AMC solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~460 nm) every minute for 30-60 minutes in kinetic mode.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Subtract the background fluorescence rate (from wells without enzyme).

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ with DMSO)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Assay using Mitochondrial Lysates from Cultured Cells

This protocol is for assessing the activity of this compound on ClpP within a more physiological context using mitochondrial extracts.

a. Materials and Reagents

-

Cultured mammalian cells (e.g., AML cell lines like OCI-AML2)

-

Mitochondria Isolation Kit (commercially available) or buffers for manual isolation (e.g., homogenization buffer, wash buffer)

-

Protein quantification assay (e.g., BCA or Bradford)

-

All reagents listed in the recombinant enzyme assay protocol.

b. Experimental Workflow

Caption: Workflow for isolating mitochondria and performing the ClpP enzymatic assay.

c. Detailed Procedure

-

Mitochondrial Isolation:

-

Harvest cultured cells (typically 10-20 million cells per sample).

-

Isolate mitochondria using a commercial kit or a standard differential centrifugation protocol. Briefly, this involves gentle cell lysis, a low-speed centrifugation step to pellet nuclei and cell debris, followed by a high-speed centrifugation step to pellet the mitochondria.

-

Wash the mitochondrial pellet to remove cytosolic contaminants.

-

-

Mitochondrial Lysate Preparation:

-

Resuspend the final mitochondrial pellet in a suitable lysis buffer (e.g., Assay Buffer containing a mild detergent like 0.5% Triton X-100).

-

Incubate on ice to ensure complete lysis.

-

Determine the protein concentration of the mitochondrial lysate using a standard protein assay.

-

Dilute the lysates with Assay Buffer to a consistent final protein concentration for all samples.

-

-

Enzymatic Assay:

-

Follow the same procedure as described for the recombinant enzyme assay (steps 2-5), substituting the diluted recombinant ClpP with the normalized mitochondrial lysate.

-

Signaling Pathway and Mechanism of Action

Caption: Covalent inhibition of ClpP by this compound blocks substrate cleavage.

References

- 1. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beta-lactones as specific inhibitors of ClpP attenuate the production of extracellular virulence factors of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Determining the Cytotoxicity of (3R,4R)-A2-32-01 using the MTT Assay

Introduction

The MTT assay is a widely used, sensitive, and reliable colorimetric method for assessing cell viability and cytotoxicity.[1][2][3] The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[2][3] This reduction is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[2][4] Consequently, the amount of formazan produced is directly proportional to the number of viable cells.[3][4] These application notes provide a detailed protocol for determining the cytotoxic effects of the novel compound (3R,4R)-A2-32-01 on a selected cell line.

Principle of the MTT Assay

In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the MTT reagent to formazan.[5] The resulting intracellular purple crystals are then solubilized using a suitable solvent, and the absorbance of the solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, and thus, the cytotoxic potential of the tested compound. The optimal wavelength for measuring absorbance is typically between 550 and 600 nm, with 570 nm being a common choice.[1][6]

Figure 1. Biochemical principle of MTT reduction in viable cells.

Experimental Protocol

This protocol is designed for use with adherent cells in a 96-well plate format, which is suitable for high-throughput screening.

Materials and Reagents

-

This compound compound

-

Selected adherent cell line (e.g., HeLa, A549, etc.)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

-

Phosphate-Buffered Saline (PBS), sterile

-

Dimethyl Sulfoxide (DMSO) or other solubilizing agent (e.g., 0.1% NP40, 4 mM HCl in isopropanol)[1][7]

-

96-well flat-bottom sterile tissue culture plates

-

Multichannel pipette

-

Microplate reader (spectrophotometer)

-

CO2 incubator (37°C, 5% CO2)

Reagent Preparation

-

MTT Stock Solution (5 mg/mL):

-

Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.[1][3][7]

-

Vortex or sonicate to ensure it is completely dissolved.[7]

-

Sterilize the solution by passing it through a 0.22 µm filter.[8]

-

Store in a light-protected container at -20°C for long-term storage or at 4°C for a few days.[1][7] Note: MTT is light-sensitive; handle it in low-light conditions.[9]

-

-

This compound Stock Solution:

-

Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in a suitable solvent (typically DMSO).

-

Prepare serial dilutions of the compound in serum-free culture medium to achieve the desired final concentrations for the experiment.

-

Experimental Workflow

Figure 2. Step-by-step experimental workflow for the MTT assay.

Step-by-Step Procedure

-

Cell Seeding: Harvest exponentially growing cells and adjust the cell suspension concentration. Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density (typically between 1,000 and 100,000 cells/well) should be determined beforehand for the specific cell line.

-

Adhesion: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach to the bottom of the wells.

-

Compound Treatment: After incubation, carefully remove the medium. Add 100 µL of fresh medium containing various concentrations of this compound to the treatment wells. Include "untreated" or "vehicle control" wells (containing only the compound's solvent, e.g., DMSO) and "blank" wells (containing medium only, no cells).[7]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10-50 µL of the 5 mg/mL MTT solution to each well (for a final concentration of approximately 0.5 mg/mL).[9][10]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. A purple precipitate should be visible in the wells containing viable cells.

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals.[7] Add 150 µL of DMSO to each well to dissolve the crystals.[9][11]

-

Shaking: To ensure complete solubilization, place the plate on an orbital shaker for about 15 minutes, protected from light.[1][7]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[4] It is recommended to read the plate within 1 hour of adding the solubilizing agent.[7]

Data Presentation and Analysis

The raw absorbance data should be processed to determine the cytotoxic effect of the compound.

Data Analysis

-

Correct for Background: Average the absorbance readings from the blank wells and subtract this value from all other readings.[7]

-

Calculate Percentage Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula:

Percentage Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) x 100

-

Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is a key measure of a compound's potency. It can be determined by plotting a dose-response curve with the compound concentration (often on a logarithmic scale) on the x-axis and the percentage of cell viability on the y-axis.[12] Non-linear regression analysis is typically used to fit the data and calculate the precise IC50 value.[12]

Example Data Table

The following table illustrates how to structure the results from the MTT assay for this compound after a 48-hour treatment period.

| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | Corrected Absorbance | % Cell Viability |

| 0 (Control) | 1.254 | 0.085 | 1.204 | 100.0% |

| 0.1 | 1.211 | 0.079 | 1.161 | 96.4% |

| 1 | 1.098 | 0.066 | 1.048 | 87.0% |

| 10 | 0.753 | 0.051 | 0.703 | 58.4% |

| 25 | 0.621 | 0.045 | 0.571 | 47.4% |

| 50 | 0.432 | 0.038 | 0.382 | 31.7% |

| 100 | 0.215 | 0.029 | 0.165 | 13.7% |

| Blank | 0.050 | 0.005 | - | - |

| Calculated IC50 Value: | ~20.5 µM |

Note: The data presented above is for illustrative purposes only.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. bioquochem.com [bioquochem.com]

- 5. MTT assay - Wikipedia [en.wikipedia.org]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. cyrusbio.com.tw [cyrusbio.com.tw]

- 8. broadpharm.com [broadpharm.com]

- 9. static.igem.org [static.igem.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Administration of (3R,4R)-A2-32-01

For Researchers, Scientists, and Drug Development Professionals

(3R,4R)-A2-32-01 is a potent and specific inhibitor of the caseinolytic protease P (ClpP), playing a crucial role in bacterial virulence and showing potential as an anti-cancer agent.[1][2][3][4][5] Proper preparation of this compound for in vivo administration is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the formulation of this compound and guidance on its handling and storage.

Compound Information

| Property | Value | Reference |

| IUPAC Name | (3R,4R)-3-(non-8-en-1-yl)-4-(2-(pyridin-3-yl)ethyl)oxetan-2-one | [2] |

| Molecular Formula | C20H29NO2 | N/A |

| Molecular Weight | 315.45 g/mol | N/A |

| Mechanism of Action | Covalently reacts with the catalytic site of ClpP, inhibiting its proteolytic activity. | [1] |

| Primary Target | Caseinolytic protease P (ClpP) | [1][3][4][5] |

Solubility and Stability

This compound is a hydrophobic compound with limited aqueous solubility.[6][7] It is crucial to select an appropriate vehicle to ensure its dissolution and stability for in vivo studies. The compound is reported to be unstable in aqueous media, with rapid hydrolysis observed in cell culture medium.[2] However, it demonstrates good stability when dissolved in dimethyl sulfoxide (DMSO) or corn oil.[2]

Storage of Stock Solutions:

-

-80°C: Stable for up to 6 months.

-

-20°C: Stable for up to 1 month.

Recommended Vehicle Formulations for In Vivo Administration

Several vehicle formulations have been reported to successfully dissolve this compound for in vivo use, achieving a concentration of at least 5 mg/mL (16.59 mM).[1] The choice of vehicle may depend on the specific experimental design, route of administration, and animal model. It is essential to consider the potential toxicity of the vehicle itself.[8][9]

| Formulation Protocol | Composition | Achievable Concentration | Notes | Reference |

| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | Use caution for dosing periods exceeding half a month. | [1] |

| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | SBE-β-CD can enhance the solubility of hydrophobic compounds. | [1] |